Lipophilicity Shift: 6-Fluoro LogP 1.19 vs. Parent LogP 0.6
The introduction of a single fluorine atom at the 6-position of the pyrano[3,2-b]pyridin-4-one scaffold increases the computed partition coefficient (LogP) from approximately 0.6 (non-fluorinated parent, XLogP3-AA) to 1.19 (6-fluoro, vendor-computed LogP), representing a ΔLogP of ~0.6 . This lipophilicity gain is consistent with the well-established effect of aryl fluorination on logP and is expected to enhance passive membrane permeability without substantially altering the topological polar surface area (TPSA difference <0.01 Ų) [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP/XLogP3) |
|---|---|
| Target Compound Data | LogP = 1.1859 (computed; TPSA = 39.19 Ų) |
| Comparator Or Baseline | Parent compound (2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one, CAS 405174-48-3): XLogP3-AA = 0.6 (TPSA = 39.2 Ų) |
| Quantified Difference | ΔLogP ≈ +0.6; TPSA difference < 0.01 Ų |
| Conditions | Computed descriptors; Chemscene LogP via proprietary algorithm vs. PubChem XLogP3 3.0 |
Why This Matters
A LogP increase of ~0.6 can translate to a measurable improvement in membrane permeability, which is critical for intracellular target engagement, while the unchanged TPSA indicates that hydrogen-bonding capacity is preserved.
- [1] Chemscene TPSA 39.19 vs. PubChem TPSA 39.2 for parent compound (CID 45079620). Accessed 2026. View Source
